[(2-Bromo-2-phenylethyl)sulfonyl]benzene
Description
[(2-Bromo-2-phenylethyl)sulfonyl]benzene is a brominated aromatic compound featuring a sulfonyl group (-SO₂-) attached to a benzene ring via a 2-bromo-2-phenylethyl chain. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical development .
Properties
CAS No. |
2643-39-2 |
|---|---|
Molecular Formula |
C14H13BrO2S |
Molecular Weight |
325.22 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-1-bromoethyl]benzene |
InChI |
InChI=1S/C14H13BrO2S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
SGERLRDULGCSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Differences :
- Substituent Position : The target compound’s bromine resides on an ethyl chain, whereas analogs like 1-Bromo-2-(phenylsulfonyl)benzene feature bromine directly on the aromatic ring. This impacts electronic effects and reaction pathways.
- Functional Groups : Sulfonyl chlorides (e.g., 2-Bromobenzenesulfonyl chloride) are highly reactive, enabling nucleophilic substitutions, while sulfonate salts (e.g., Sodium 3-bromopropane-1-sulfonate) exhibit ionic character and solubility in polar solvents.
Yield Comparison :
Physicochemical Properties
- Solubility : Brominated aromatic sulfones (e.g., Tetradifon) exhibit low water solubility, whereas sulfonate salts (e.g., Sodium 3-bromopropane-1-sulfonate) are highly water-soluble .
- Stability : Sulfonyl chlorides are moisture-sensitive, while sulfonyl benzenes (e.g., target compound) are more stable under ambient conditions .
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